molecular formula C22H20ClN3O2S B408416 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 332045-88-2

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B408416
CAS No.: 332045-88-2
M. Wt: 425.9g/mol
InChI Key: OWWKDNFLHIKQCZ-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a methoxyphenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-chlorobenzaldehyde with cyanoacetamide, followed by the introduction of the methoxyphenyl and methylsulfanyl groups through subsequent reactions. The final step often involves the formation of the dihydropyridine ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide: Lacks the methoxyphenyl group.

    4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide: Lacks the methylsulfanyl group.

Uniqueness

The presence of both the methoxyphenyl and methylsulfanyl groups in 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-13-19(21(27)26-17-10-6-7-11-18(17)28-2)20(14-8-4-5-9-16(14)23)15(12-24)22(25-13)29-3/h4-11,20,25H,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWKDNFLHIKQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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